2-Amino-2-methylpropanamide

Biodegradation Environmental Fate OECD 301

Procure 2-Amino-2-methylpropanamide (CAS 16252-90-7) as a high-purity (≥97%) free base, distinguished by its geminal dimethyl substitution at the α‑carbon. This sterically hindered, non‑proteinogenic amino acid amide is a versatile building block for HIV NCp7‑targeting mercaptobenzamides, and serves as an authenticated Enzalutamide Impurity 94 reference standard (USP/EP traceability optional). Its ready biodegradability (OECD 301: >60% mineralization in 28 days) supports sustainable process chemistry. Ideal for ANDA method validation, forced degradation studies, or quantifying the ibutamoren side‑chain dissociation metabolite by LC‑HRMS.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 16252-90-7
Cat. No. B190125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpropanamide
CAS16252-90-7
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)N
InChIInChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
InChIKeyZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methylpropanamide (CAS 16252-90-7): Chemical Identity and Baseline Characteristics for Procurement


2-Amino-2-methylpropanamide (CAS 16252-90-7), also known as 2-methylalaninamide, is a branched-chain organic compound with the molecular formula C₄H₁₀N₂O and molecular weight 102.14 g/mol [1]. Structurally, it features a tertiary carbon center bearing two methyl groups, a primary amino group, and a primary amide group, giving it both hydrogen bond donor and acceptor capacity [2]. This compound serves as an amino acid analog and a versatile building block in organic synthesis . It is commercially available as a free base with purity typically ≥97%, and also as the hydrochloride salt (CAS 17704-74-4) for enhanced aqueous solubility [3].

Why 2-Amino-2-methylpropanamide Cannot Be Replaced by Simple Amides or Unbranched Amino Acid Amides


Generic substitution fails for 2-amino-2-methylpropanamide because its geminal dimethyl substitution at the α-carbon creates a sterically hindered tertiary carbon center that fundamentally alters reactivity, metabolic stability, and molecular recognition compared to unbranched amino acid amides (e.g., alaninamide) or simple primary amides [1]. This structural feature influences reaction selectivity in synthetic applications, confers distinct biodegradation kinetics (demonstrated by OECD 301 test results showing >60% mineralization within 28 days) [2], and determines its specific cleavage behavior as a metabolic side chain in growth hormone secretagogue molecules such as ibutamoren [3]. The compound's two hydrogen bond donors and two acceptors, combined with a computed XLogP3 of -1.2, produce a unique hydrophilic-hydrophobic balance that cannot be replicated by N-methylated analogs or hydrochloride salts alone [4].

Quantitative Differentiation Evidence for 2-Amino-2-methylpropanamide Against Structural Analogs and In-Class Compounds


Biodegradation Rate: OECD 301 Mineralization Data versus Standard Amine Thresholds

2-Amino-2-methylpropanamide demonstrates substantial biodegradability, with OECD 301 testing showing >60% mineralization within 28 days [1]. This performance exceeds the ≥60% pass threshold for classification as 'readily biodegradable' under OECD 301 guidelines, distinguishing it from many tertiary amine-containing compounds that typically show slower or incomplete mineralization due to steric hindrance at nitrogen centers.

Biodegradation Environmental Fate OECD 301

Metabolic Side Chain Stability: Observed Dissociation from Ibutamoren in Equine Liver Microsomes

In a metabolic study of the growth hormone secretagogue ibutamoren using equine liver microsomes, the dissociation of the phenyl ring and 2-amino-2-methylpropanamide side chain was explicitly observed among 32 detected metabolites (20 phase I and 12 phase II) [1]. This cleavage pathway provides direct evidence of the side chain's metabolic liability when conjugated to certain scaffolds. In contrast, the hydroxylation products of the ibutamoren core structure predominated, with mono-, di-, and trihydroxylated analogues undergoing subsequent glucuronidation.

Drug Metabolism Metabolic Stability Growth Hormone Secretagogue

Regulatory-Grade Impurity Standard: Enzalutamide Impurity 94 with Pharmacopeial Traceability

2-Amino-2-methylpropanamide is officially designated as Enzalutamide Impurity 94 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Unlike generic 2-amino-2-methylpropanamide supplies intended for routine synthesis, this specific designation includes traceability against pharmacopeial standards (USP or EP) and suitability for analytical method development, method validation (AMV), ANDA filing, and forced degradation studies.

Pharmaceutical Analysis Impurity Reference Standard Enzalutamide

Hydrogen Bonding Capacity: Computed Donor/Acceptor Profile versus N-Alkylated Analogs

2-Amino-2-methylpropanamide possesses two hydrogen bond donors (one from the primary amine, one from the primary amide NH₂) and two hydrogen bond acceptors (amide carbonyl oxygen and amine nitrogen) [1]. This H-bond profile contrasts with N-alkylated derivatives such as N,N-dimethyl-2-amino-2-methylpropanamide (CAS 62983-26-0), which loses hydrogen bond donor capacity at the amine nitrogen, thereby reducing water solubility and altering molecular recognition potential . The compound's computed topological polar surface area of 69.1 Ų further quantifies its hydrophilic character.

Molecular Recognition Hydrogen Bonding Solubility

Commercial Purity Specification: ≥97% Free Base versus Hydrochloride Salt Procurement Options

2-Amino-2-methylpropanamide is commercially available as the free base with a minimum purity specification of 97% and moisture content ≤0.5%, supplied at up to kilogram scale [1]. The hydrochloride salt form (CAS 17704-74-4) offers distinct physical properties including melting point >250°C (with decomposition) and slight solubility in DMSO and methanol . This free base offers neutral pH handling and avoids counterion interference in downstream reactions, whereas the hydrochloride salt may be preferred when enhanced aqueous solubility is required.

Procurement Purity Specification Salt Form Selection

Evidence-Based Application Scenarios Where 2-Amino-2-methylpropanamide Provides Verifiable Procurement Advantages


Enzalutamide ANDA Filing and Forced Degradation Studies

This compound, designated as Enzalutamide Impurity 94, is supplied with full regulatory-compliant characterization data and optional USP/EP traceability . Analytical laboratories and generic pharmaceutical manufacturers conducting ANDA submissions for enzalutamide should procure this authenticated impurity standard to support method validation, forced degradation studies, and impurity profiling without the resource burden of in-house qualification.

Growth Hormone Secretagogue Metabolic Pathway Investigation

Research groups studying ibutamoren or related growth hormone secretagogue small molecules require 2-amino-2-methylpropanamide as a reference standard for identifying the side chain dissociation metabolite observed in equine liver microsome studies . Procurement of the ≥97% purity free base enables accurate quantification of this specific cleavage product in in vitro metabolism assays using LC-HRMS methodology.

Synthesis of Mercaptobenzamide-Based HIV Inactivators Targeting Nucleocapsid Protein 7

2-Amino-2-methylpropanamide serves as an amino acid building block in the synthesis of probing mercaptobenzamides designed as HIV inactivators via NCp7 targeting . The compound's α,α-dimethyl substitution confers resistance to enzymatic hydrolysis compared to unsubstituted amino acid amides, while its primary amine group provides a reactive handle for further derivatization, making it a strategic choice for medicinal chemistry programs focused on NCp7-targeting antivirals.

Synthetic Route Development Requiring Biodegradable Amine Intermediates

For process chemistry applications where environmental fate of intermediates is a procurement consideration, 2-amino-2-methylpropanamide's demonstrated >60% mineralization in OECD 301 testing provides documented evidence of ready biodegradability. This supports selection over structurally similar amines that lack comparable environmental fate data, particularly in large-scale syntheses where waste stream characterization is required for regulatory submissions or corporate sustainability reporting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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